Methylphosphonfluoridate

Description

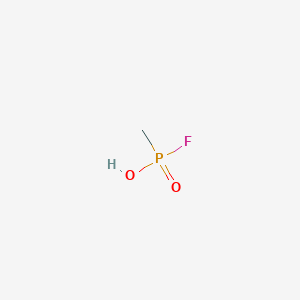

Structure

2D Structure

3D Structure

Properties

CAS No. |

1511-67-7 |

|---|---|

Molecular Formula |

CH4FO2P |

Molecular Weight |

98.013 g/mol |

IUPAC Name |

fluoro(methyl)phosphinic acid |

InChI |

InChI=1S/CH4FO2P/c1-5(2,3)4/h1H3,(H,3,4) |

InChI Key |

XQGIZQWEZVJRDD-UHFFFAOYSA-N |

SMILES |

CP(=O)(O)F |

Canonical SMILES |

CP(=O)(O)F |

Other CAS No. |

1511-67-7 |

Synonyms |

methylphosphonfluoridate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Methylphosphonofluoridates

Advanced Synthetic Routes and Reaction Mechanisms

The synthesis of methylphosphonofluoridates, a class of organophosphorus compounds, is achieved through various chemical pathways. These routes often involve the formation of a key phosphorus-fluorine (P-F) bond and the attachment of a methyl group and an alkoxy group to the central phosphorus atom.

Targeted Synthesis Approaches

Specific, well-defined methods are employed to synthesize particular methylphosphonofluoridates, such as isopropyl methylphosphonofluoridate. These targeted approaches focus on high-yield production through controlled reaction sequences.

One common method involves the reaction of methylphosphonyl difluoride (DF) with an appropriate alcohol. For instance, the synthesis of isopropyl methylphosphonofluoridate is accomplished by reacting DF with isopropyl alcohol. nih.gov This reaction results in a racemic mixture of the final product and generates hydrogen fluoride (B91410) as a byproduct. nih.gov

Another significant targeted approach is the "Di-Di" process. This method utilizes an equimolar mixture of methylphosphonyl difluoride (DF) and methylphosphonyl dichloride (DC) as the starting materials. The reaction between these two precursors yields the desired methylphosphonofluoridate.

The Michaelis-Arbuzov reaction provides another foundational route. colab.wsresearchgate.net This reaction typically involves reacting a trialkyl phosphite, such as triethyl phosphite, with methyl iodide to form a dialkyl methylphosphonate (B1257008). colab.wsdiva-portal.org This intermediate can then be hydrolyzed to methylphosphonic acid, which undergoes subsequent chlorination and fluorination steps before the final reaction with an alcohol to produce the target compound. colab.wsdiva-portal.org

The development of radiolabelled methylphosphonofluoridates, for use in tracer studies, has also led to the refinement of synthetic methods. colab.wsdiva-portal.org For example, [¹⁴C] sarin (B92409) can be synthesized starting from [¹⁴C] methyl iodide and triethyl phosphite. colab.wsresearchgate.net

Interactive Data Table: Overview of Targeted Synthetic Routes

| Synthetic Route | Key Precursors/Reagents | Key Intermediate(s) | Description |

|---|---|---|---|

| Alcoholysis of DF | Methylphosphonyl difluoride (DF), Isopropyl alcohol | None | Direct reaction of DF with an alcohol to form the corresponding alkyl methylphosphonofluoridate. nih.gov |

| "Di-Di" Process | Methylphosphonyl difluoride (DF), Methylphosphonyl dichloride (DC) | None | Reaction of an equimolar mixture of DF and DC. |

| Michaelis-Arbuzov Route | Triethyl phosphite, Methyl iodide, Alcohol | Diethyl methylphosphonate, Methylphosphonic acid | A multi-step process starting with the Michaelis-Arbuzov reaction, followed by hydrolysis, halogenation, and final esterification. colab.wsresearchgate.net |

Continuous Reaction Network Synthesis Concepts

While many syntheses of organophosphorus compounds are performed in batches, continuous flow chemistry is an emerging approach that offers significant advantages in efficiency, safety, and scalability. mdpi.comcam.ac.uk Continuous reaction networks, or flow chemistry, involve the continuous pumping of reagents into a reactor where they mix and react. nih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can suppress undesired side reactions and allow for the safe handling of exothermic or hazardous reactions. nih.govnii.ac.jp

The use of highly reactive and inexpensive precursors like phosphorus trichloride (B1173362) (PCl₃) and phosphorus oxychloride (POCl₃) can be made safer and more efficient using micro-flow technology. nii.ac.jpresearchgate.net This approach minimizes the risks associated with their high reactivity and tendency for exothermic reactions. nii.ac.jp

For the synthesis of organophosphorus compounds, continuous stirred tank reactors (CSTRs) have been used to optimize reactions like the Pudovik reaction, leading to reduced reaction times and improved yields compared to traditional batch methods. mdpi.com Although direct, published applications of continuous reaction networks specifically for methylphosphonofluoridate synthesis are not widespread, the principles are highly applicable. researchgate.net A continuous flow process could be designed where precursors are introduced, reacted in a controlled manner within a microreactor or CSTR, and the product is continuously removed. researchgate.netrsc.org This would be particularly advantageous for managing the hazardous nature of both the precursors and the final products. cam.ac.uk

Precursor Identification and Characterization in Methylphosphonofluoridate Synthesis

The successful synthesis of methylphosphonofluoridates is critically dependent on the quality and properties of the chemical precursors.

Molecular Precursors and Their Properties for Synthesis

Several key molecular precursors are utilized in the various synthetic pathways leading to methylphosphonofluoridates. The most prominent among these are methylphosphonyl dichloride (DC) and methylphosphonyl difluoride (DF). ontosight.aiontosight.ai

Methylphosphonyl dichloride (CH₃POCl₂) is a key intermediate that can be synthesized from the reaction of methyl chloride with phosphorus oxychloride. ontosight.ai It is a colorless solid or liquid with a pungent odor. ontosight.aisigmaaldrich.comchemicalbook.com It is highly corrosive and reacts with water. ontosight.aichemicalbook.comnoaa.gov

Methylphosphonyl difluoride (CH₃POF₂) is another crucial precursor, often used in the final step of synthesis. ontosight.aiwikipedia.org It can be prepared by reacting methylphosphonyl dichloride with a fluorinating agent like hydrogen fluoride (HF) or sodium fluoride (NaF). wikipedia.org DF is a colorless, highly reactive, and corrosive liquid that also reacts with water. ontosight.aiwikipedia.orgnih.gov

The purity of these precursors is of high importance, as impurities can persist through the synthesis and affect the final product. researchgate.net

Interactive Data Table: Properties of Key Molecular Precursors

| Precursor | Formula | Molar Mass (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| Methylphosphonyl dichloride (DC) | CH₃POCl₂ | 132.91 | 163 | 35-37 | 1.468 (at 25°C) |

| Methylphosphonyl difluoride (DF) | CH₃POF₂ | 100.00 | ~100 | -37 | 1.359 |

Data sourced from sigmaaldrich.comchemicalbook.comwikipedia.orgnist.gov

Influence of Reaction Conditions on Precursor Transformation

The transformation of precursors into the final methylphosphonofluoridate product is highly sensitive to reaction conditions. Precise control over these parameters is essential for achieving high yield and purity.

Temperature: Temperature plays a critical role in many steps. For example, in syntheses starting from phosphorus trichloride, the hydrolysis of certain intermediate complexes is highly temperature-dependent and must be conducted at low temperatures. In the final esterification step, where an alcohol reacts with a methylphosphonyl halide, the temperature must be controlled to prevent side reactions.

Reagents and Catalysts: The choice of fluorinating agent for converting methylphosphonyl dichloride to methylphosphonyl difluoride (e.g., NaF vs. HF) can impact the reaction efficiency and purity of the product. wikipedia.org Similarly, in routes like the Michaelis-Arbuzov reaction, the choice of catalyst can influence reaction rates and yields. researchgate.net The presence of catalytic amounts of dimethylformamide (DMF) is used in chlorination steps with oxalyl chloride. scielo.br

Reaction Time: The duration of the reaction is another key variable. In flow chemistry systems, this is controlled by the flow rate and the reactor volume (residence time). researchgate.net Optimizing reaction time is crucial to ensure complete conversion of precursors while minimizing the formation of degradation products or by-products from over-reaction. mdpi.com

Solvent: The solvent can influence reaction pathways and rates. While some steps can be performed without a solvent, others require specific organic solvents like chloroform (B151607) or dichloromethane (B109758) to facilitate the reaction and control reactivity. ontosight.ai

Control and Optimization of Synthetic Pathways

Optimizing the synthetic pathway for methylphosphonofluoridates involves a multi-faceted approach aimed at maximizing product yield and purity while ensuring process safety and efficiency. This requires careful selection of the synthetic route and rigorous control over reaction conditions.

Optimization focuses on fine-tuning reaction parameters at each stage. This includes adjusting the molar ratios of reactants, controlling the temperature precisely, and selecting the optimal catalyst and solvent system. For instance, in neutralization reactions of related nerve agents, using at least 2 equivalents of a base like potassium hydroxide (B78521) (KOH) was found to be necessary to achieve over 99% degradation of the agent. acs.org

An important aspect of optimization is the identification and control of impurities. jpionline.org Impurities can originate from the starting materials or be generated as by-products during the synthesis. researchgate.netrsc.org Techniques like gas chromatography-mass spectrometry (GC-MS) are used to create impurity profiles, which can help trace a product back to its synthetic route and precursor stocks. researchgate.netrsc.org Understanding these impurity profiles allows for modifications to the synthetic pathway to minimize their formation.

Modern approaches, including flow chemistry, offer enhanced control over reaction conditions, leading to improved yields and selectivity. researchgate.netrsc.org The ability to precisely manage residence time and temperature in a continuous flow reactor can prevent the formation of by-products that might occur in less-controlled batch reactions. nih.gov This level of control is a key strategy in the optimization of complex and hazardous chemical syntheses. researchgate.net

Yield and Selectivity Enhancement in Methylphosphonofluoridate Production

Improving the yield and purity of methylphosphonofluoridates is a critical aspect of their synthesis. Research has focused on optimizing reaction conditions and synthetic routes to maximize the output of the desired product while minimizing byproducts.

One of the most significant improvements reported involves the direct conversion of phosphorus trichloride to methylphosphonic dichloride using an aluminum chloride complex (APC complex) in an anhydrous procedure. cdnsciencepub.com This method was found to produce the agent in very high yield and purity. The process involves breaking down the APC complex with dry diethyl phthalate, which simplifies the reaction and reduces hazards. The initial step of this route, the production of the precursor phosphorus trichloride from phosphorus, can achieve yields between 92-99%. cdnsciencepub.com

Another high-yield method involves the chlorination of Di-isopropyl methyl phosphonate (B1237965) (DIMP) using thionyl chloride (SOCl₂) to prepare methylphosphonyl dichloride. mdpi.com This one-step process is noted for its high yield, converting a byproduct or simulant compound into a key precursor. mdpi.com

Table 2: Research Findings on Yield Enhancement

| Method/Technique | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Anhydrous APC Complex Route | PCl₃, AlCl₃, CH₃Cl, Diethyl Phthalate | High yield and purity of methylphosphonic dichloride | cdnsciencepub.com |

| Chlorination of DIMP | Di-isopropyl methyl phosphonate (DIMP), Thionyl Chloride (SOCl₂) | High-yield, one-step preparation of methylphosphonyl dichloride | mdpi.com |

| Use of HF Scavenger | Isopropylamine | Drives the final esterification reaction to completion | nih.gov |

| Precursor Preparation | Elemental Phosphorus, Chlorine | Yields of 92-99% for Phosphorus Trichloride | cdnsciencepub.com |

Stereochemical Considerations in Synthesis

Organophosphorus compounds like O-alkyl methylphosphonofluoridates possess a chiral center at the phosphorus atom due to it being bonded to four different substituents. acs.orgrsc.org This results in the existence of two enantiomers, designated as Sₚ and Rₚ. These stereoisomers are non-superimposable mirror images of each other and can have significantly different biological activities. nih.govnumberanalytics.com In the case of Sarin, the Sₚ-enantiomer is approximately 10 times more potent in its primary biological action than the Rₚ-enantiomer. nih.govnih.gov

Standard synthetic procedures typically result in a racemic mixture, which is an equal 50:50 mixture of the Sₚ and Rₚ enantiomers. nih.gov However, for research purposes and to understand the specific interactions of each enantiomer, stereoselective synthesis methods have been developed to produce enantiomerically enriched samples. nih.gov

One successful approach to stereoselective synthesis involves the use of a chiral auxiliary. For example, (+)-ephedrine has been used to react with a racemic mixture of a phosphonic acid precursor. nih.gov This reaction forms a diastereomeric mixture at the phosphorus center. Since diastereomers have different physical properties, they can be separated using standard laboratory techniques like silica (B1680970) gel column chromatography. Once separated, the desired diastereomer is carried through the subsequent reaction steps to yield the enantiomerically pure or enriched methylphosphonofluoridate. nih.gov

The stereochemical course of key reactions has also been studied. For instance, the conversion of optically active O-isopropyl methylphosphonothioic acid to the corresponding phosphonochloridate (a precursor to the fluoridate) has been shown to proceed with an inversion of configuration at the phosphorus center. researchgate.net Understanding and controlling the stereochemistry of each step is fundamental to designing a synthesis that yields a specific, desired enantiomer. numberanalytics.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for Methylphosphonofluoridates

Chromatographic-Mass Spectrometric Methodologies for Methylphosphonofluoridate and Related Compounds

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of complex mixtures containing methylphosphonofluoridates. researchgate.netresearchgate.net These hyphenated techniques offer the high resolving power of chromatography and the sensitive, specific detection capabilities of mass spectrometry. researchgate.netwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds, including methylphosphonofluoridates. researchgate.netwikipedia.orgnews-medical.net In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. wikipedia.org The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. researchgate.netwikipedia.org

Tandem mass spectrometry (GC-MS/MS) enhances the specificity of the analysis by subjecting selected ions from the initial mass spectrometry stage to further fragmentation and analysis. wikipedia.org This is particularly useful for distinguishing target compounds from complex matrix interferences. wikipedia.orgspectroscopyonline.com For instance, a method has been developed to detect O-ethyl methylphosphonofluoridate (a VX-related compound) in red blood cells using GC-MS/MS, demonstrating its sensitivity and specificity for biomonitoring. spectroscopyonline.comnih.gov The technique often involves solid-phase extraction for sample cleanup and isotope dilution for accurate quantification. spectroscopyonline.com

Key Research Findings:

GC-MS is considered a "gold standard" for forensic substance identification due to its ability to perform specific tests. wikipedia.org

A fluoride-regeneration approach coupled with GC-MS/MS enables the biomonitoring of exposure to chemical warfare nerve agents. spectroscopyonline.com

GC-MS/MS analysis of minipig red blood cells after exposure to VX vapor proved to be a more precise indicator of exposure severity than acetylcholinesterase inhibition analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for the analysis of polar, non-volatile, and thermally labile compounds, which include many degradation products and metabolites of methylphosphonofluoridates. researchgate.netnews-medical.net LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. researchgate.net The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which allows for the gentle ionization of molecules from the liquid phase into the gas phase. researchgate.netnih.gov

LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting trace levels of these compounds in various matrices, including environmental and biological samples. researchgate.netnews-medical.netresearchgate.net The development of LC-MS/MS methods has been crucial for the analysis of chemical warfare agent degradation products and for verifying exposure. dtic.mil

Key Research Findings:

LC-MS is a routine technique with high sensitivity and specificity, enabling the development of accurate assays for a wide range of biological molecules. news-medical.netnih.gov

The technique is advantageous for analyzing polar degradation products and metabolites of chemical warfare agents that are not amenable to GC analysis without derivatization. researchgate.net

LC-MS/MS methods have been successfully developed for the quantification of various organophosphorus pesticide metabolites in human urine. nih.govresearchgate.net

Ultra-High Performance Liquid Chromatography (UPLC)-Mass Spectrometry in Organophosphorus Analysis

Ultra-high performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures than conventional HPLC. This results in significantly improved resolution, speed, and sensitivity of analysis. nih.gov When coupled with mass spectrometry, UPLC-MS/MS has become a powerful tool for the analysis of organophosphorus compounds. nih.govbohrium.com

The enhanced separation efficiency of UPLC allows for the resolution of complex mixtures and the detection of trace-level contaminants. nih.gov This is particularly beneficial in food safety and environmental analysis, where low detection limits are often required. nih.govbohrium.com

Key Research Findings:

A UPLC-MS/MS method was developed for the simultaneous determination of 11 organophosphorus flame retardants in fish, achieving low limits of detection (0.004-1.029 µg/kg). nih.gov

Another UPLC-MS/MS method was validated for the simultaneous quantification of 58 pesticides and their metabolites in eggs, demonstrating good linearity and recoveries. bohrium.com

A multi-laboratory study successfully utilized UHPLC-HRMS for the screening of 1087 pesticides in fruits and vegetables, highlighting the robustness of the technique. acs.org

Ion Mobility-Mass Spectrometry (IM-MS) for Detection

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.govbohrium.comnih.gov This separation occurs on a millisecond timescale, providing an additional dimension of separation to mass spectrometry. nih.gov The coupling of ion mobility with mass spectrometry allows for the differentiation of isomers and isobars, which can be challenging with mass spectrometry alone. bohrium.com

In the context of methylphosphonofluoridates and related compounds, IM-MS offers rapid and confident identification. nih.govbohrium.com Unique ion mobility profiles can be acquired for each compound, and these profiles, combined with mass-to-charge ratio and fragmentation data, provide a high degree of certainty in identification. nih.govdtic.mil

Key Research Findings:

Desorption electrospray ionization (DESI) coupled with IM-MS has been used for the rapid and direct analysis of organophosphorus chemical warfare agents. nih.govbohrium.com

Unique ion mobility profiles and characteristic product ions were obtained for several G-series and V-series nerve agents. nih.govdtic.mil

IM-MS has been shown to effectively resolve and detect a mixture of G-series nerve agent degradation products in negative ion monitoring mode. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Analysis in Phosphonate (B1237965) Research

Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting most elements of the periodic table at trace and ultra-trace levels. thermofisher.comspringernature.comanalytik-jena.com The sample is introduced into an argon plasma, which desolvates, atomizes, and ionizes the atoms. analytik-jena.com The resulting ions are then directed into a mass spectrometer for separation and detection. analytik-jena.com

In phosphonate research, ICP-MS is primarily used for the quantification of phosphorus. springernature.comives-openscience.eu By coupling ion chromatography (IC) with ICP-MS, specific phosphorus-containing compounds can be separated and then quantified based on their phosphorus content. This approach offers high specificity, as it eliminates interferences from co-eluting non-phosphorus-containing substances. ives-openscience.eu

Key Research Findings:

ICP-MS is a powerful tool for multi-elemental and isotopic analysis, capable of handling liquid, solid, and gaseous samples. springernature.comnih.gov

An IC-ICP-MS method was developed for the trace-level analysis of phosphonate in wine and must, achieving quantification limits of 20 µg/kg or lower. ives-openscience.eu

ICP-MS provides a robust and sensitive method for the reliable determination of phosphonic acid at low µg/kg levels. ives-openscience.eu

Spectroscopic Techniques for Structural Elucidation and Detection

Spectroscopic techniques are fundamental for the structural elucidation and detection of methylphosphonofluoridates. These methods provide information about the molecular structure, functional groups, and connectivity of atoms within a molecule. utas.edu.aunptel.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. indexcopernicus.comscirp.orgscirp.org For organophosphorus compounds, ³¹P NMR is particularly valuable as it directly probes the phosphorus nucleus, providing information about its chemical environment. indexcopernicus.comscirp.org ¹H, ¹³C, and ¹⁹F NMR are also used to provide a complete structural picture. indexcopernicus.com NMR can be used for the direct analysis of biological samples with minimal sample preparation. indexcopernicus.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While not typically used for primary identification in complex mixtures, it can be a useful complementary technique.

Key Research Findings:

NMR spectroscopy is a valuable tool for the identification of chemicals related to the Chemical Weapons Convention, with ³¹P{¹H} NMR being particularly useful for screening organophosphorus compounds. scirp.orgscirp.org

A ³¹P NMR-based method was developed for the detection of alkyl methylphosphonic acids (metabolites of nerve agents) in plasma and urine. indexcopernicus.com

The combination of chromatographic techniques with mass spectrometry and UV/Vis spectroscopy provides a powerful platform for the structural elucidation and quantitative analysis of organic chemicals. utas.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organophosphorus Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organophosphorus compounds like methylphosphonofluoridates. huji.ac.il By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of phosphorus, hydrogen, and fluorine atoms within a molecule.

³¹P NMR Spectroscopy: Phosphorus-31 (³¹P) NMR is particularly powerful for analyzing organophosphorus compounds due to the 100% natural abundance and spin of ½ of the ³¹P nucleus. oxinst.com This technique provides a direct window into the chemical environment of the phosphorus atom, with chemical shifts being highly sensitive to the nature of the substituents. slideshare.net The chemical shift range for ³¹P is broad, allowing for clear differentiation between various phosphorus-containing functional groups. huji.ac.il For methylphosphonofluoridates, the ³¹P NMR signal is typically a doublet due to coupling with the adjacent fluorine atom. The reference standard for ³¹P NMR is typically 85% phosphoric acid. slideshare.net

¹⁹F NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is another essential tool for characterizing methylphosphonofluoridates, given the presence of a fluorine atom. biophysics.org Similar to ³¹P, ¹⁹F has a 100% natural abundance and a spin of ½. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. biophysics.org In the ¹⁹F NMR spectrum of a methylphosphonofluoridate, the signal will appear as a doublet due to coupling with the phosphorus-31 nucleus. spectrabase.comscispace.com The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion. sigmaaldrich.com

The coupling between these nuclei (¹H, ³¹P, and ¹⁹F) provides invaluable structural information. For example, the one-bond coupling constant between phosphorus and fluorine (¹J(P-F)) is typically large and characteristic of the P-F bond. Similarly, two-bond couplings between phosphorus and protons (²J(P-H)) and three-bond couplings are also observed and aid in structural assignment. huji.ac.il

Table 1: Representative NMR Data for Methylphosphonofluoridate Compounds

| Compound Name | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| Isopropyl methylphosphonofluoridate (Sarin) | |||

| 3,3-Dimethylbutan-2-yl methylphosphonofluoridate (Soman) | |||

| Cyclohexyl methylphosphonofluoridate (Cyclosarin) |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions. The table above is for illustrative purposes.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying functional groups within a molecule by measuring the absorption of infrared radiation. ksu.edu.sa In the context of methylphosphonofluoridates, these methods are used to confirm the presence of key structural features.

The IR spectra of these compounds are characterized by specific absorption bands corresponding to the vibrational modes of their constituent bonds. Key vibrational bands include:

P=O Stretching: A strong absorption band is typically observed in the region of 1250-1350 cm⁻¹, which is characteristic of the phosphoryl group. dtic.mil

P-F Stretching: The stretching vibration of the phosphorus-fluorine bond gives rise to a distinct band in the spectrum.

P-C Stretching: The vibration of the phosphorus-carbon bond also produces a characteristic absorption.

C-H Stretching and Bending: Absorptions corresponding to the stretching and bending vibrations of the methyl and other alkyl groups are present in the spectrum. For example, the CH stretch region is around 3000 cm⁻¹. piketech.com

P-O-C Stretching: The stretching vibrations of the P-O-C linkage can also be identified. rsc.org

FT-IR spectroscopy, with its higher sensitivity and resolution, is often coupled with gas chromatography (GC-FTIR) for the analysis of complex mixtures. piketech.com This hyphenated technique allows for the separation of individual components before their IR spectra are recorded, enabling the identification of specific methylphosphonofluoridates and any impurities. piketech.com For instance, GC-FTIR has been used to differentiate between various G-series nerve agents based on their unique IR spectra. piketech.com The presence of a cyanide group in Tabun (GA), for example, is clearly identifiable by a sharp band near 2200 cm⁻¹. piketech.com

The analysis of vapor-phase IR spectra can also provide valuable information, though the composition of the vapor phase may differ from the liquid phase due to variations in volatility between the target compound and any impurities. dtic.mil Diffuse reflectance infrared spectroscopy has also been explored for the detection of these compounds in water after preconcentration on a medium like magnesium oxide. optica.orgoptica.org

Raman Spectroscopy and Enhanced Variants (SERS, TERS) in Chemical Sensing

Raman spectroscopy, a technique that measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for analyzing vibrations that result in a change in polarizability, such as those of symmetric bonds.

In recent years, enhanced Raman techniques like Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) have gained prominence for the ultra-sensitive detection of chemical agents, including methylphosphonofluoridates. chalmers.sedtu.dk

SERS: This technique involves adsorbing the analyte onto a nanostructured metal surface (typically gold or silver), which dramatically enhances the Raman signal. nih.gov SERS offers several advantages, including high sensitivity, rapid analysis, and the potential for portable, on-site detection. chalmers.sersc.org Researchers have demonstrated the detection of femtomole quantities of nerve agents like Tabun and VX using SERS with handheld devices. chalmers.sersc.org The enhancement is attributed to the generation of "plasmonic hot-spots" where the target molecules are concentrated. chalmers.sersc.org SERS has been successfully used to detect nerve agents in complex matrices. nih.gov

TERS: TERS combines the principles of SERS with scanning probe microscopy to provide chemical information with high spatial resolution, potentially down to the single-molecule level. While less commonly reported for methylphosphonofluoridate analysis compared to SERS, TERS holds promise for fundamental studies of their interactions at surfaces.

The discriminative detection of different classes of nerve agents, such as G-agents and V-agents, has been achieved using SERS, sometimes in conjunction with a chemical transformation to produce a more readily detectable species. nih.gov

Fluorescence Spectroscopy and Advanced Fluorescent Probes for Detection

Fluorescence spectroscopy is an exceptionally sensitive technique that relies on the emission of light from a substance that has absorbed light. bohrium.com Due to their inherent lack of fluorescence, the detection of methylphosphonofluoridates using this method requires the use of fluorescent probes. magtech.com.cnbohrium.com

The design of these probes is a significant area of research. rsc.org A common strategy involves creating a molecule where a fluorescent moiety is quenched. Upon reaction with a methylphosphonofluoridate, the quenching is relieved, resulting in a "turn-on" fluorescence response. bohrium.com This reaction is often based on the phosphorylation of a nucleophilic group, such as a hydroxyl or oxime, on the probe molecule. rsc.orgbohrium.com

Key features of effective fluorescent probes include:

High Sensitivity: Capable of detecting very low concentrations of the analyte. nih.gov

High Selectivity: Responding specifically to the target methylphosphonofluoridate and not to other, less harmful compounds. magtech.com.cn

Rapid Response Time: Providing a quick indication of the presence of the analyte, often within seconds. magtech.com.cnnih.gov

Visual Detection: In some cases, the fluorescence change is visible to the naked eye, allowing for simple, on-the-spot detection. nih.gov

Researchers have developed various fluorescent probes with detection limits in the parts-per-billion (ppb) range for simulants of nerve agents. nih.gov These probes have been incorporated into portable detectors, demonstrating their practical applicability. nih.gov

Method Development and Validation in Methylphosphonofluoridate Analysis

The reliable analysis of methylphosphonofluoridates necessitates the development and validation of robust analytical methods. This includes optimizing sample preparation and extraction techniques to isolate the target analytes from complex matrices and ensure accurate quantification.

Enhancements in Sample Preparation and Extraction Techniques

The initial step in analyzing methylphosphonofluoridates from various environmental or biological samples is often a sample preparation and extraction procedure. The goal is to remove interfering substances and concentrate the analyte of interest.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. mdpi.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. mdpi.com Various sorbents have been investigated for the extraction of organophosphorus compounds and their degradation products, including:

C18: A common reversed-phase sorbent. bohrium.com

Polymeric Sorbents: Such as Oasis MCX, which can provide selective extraction of basic compounds. dtic.mil

Anion Exchange Polymers: Used for the selective extraction of acidic degradation products. nih.gov

Zirconium Dioxide: Shows high affinity for alkyl methylphosphonic acids. nih.gov

Normal Phase Silica (B1680970) Gel: Has been shown to be effective for the extraction of some nerve agents from food matrices. nih.gov

Dispersive Solid-Phase Extraction (dSPE): In dSPE, the sorbent is dispersed directly into the sample solution, increasing the contact area and potentially speeding up the extraction process. bohrium.com Magnetic nanoparticles functionalized as sorbents (magnetic SPE) have also been developed, allowing for easy separation of the sorbent from the sample using an external magnet. bohrium.com

Liquid-Liquid Extraction (LLE) and Microextraction Techniques: LLE is a traditional method for separating compounds based on their differential solubility in two immiscible liquids. mdpi.com Miniaturized versions of this technique, such as dispersive liquid-liquid microextraction (DLLME), have been developed to reduce solvent consumption and improve efficiency. mdpi.comnih.gov In DLLME, a small amount of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent, forming fine droplets that provide a large surface area for extraction. nih.gov

Gas Diffusion Microextraction (GDME): This technique is particularly useful for volatile or semi-volatile analytes. It involves the diffusion of the analyte from the sample matrix into a receptor phase, often a small volume of solvent, separated by a gas-permeable membrane. nih.gov

The choice of extraction method depends on the specific methylphosphonofluoridate, the sample matrix, and the subsequent analytical technique. Method validation is crucial to ensure the accuracy, precision, and reliability of the analytical results. This typically involves determining parameters such as recovery, limit of detection (LOD), and limit of quantification (LOQ).

Advancements in Sensitivity and Selectivity of Detection Methods

The pursuit of highly sensitive and selective detection methods for methylphosphonofluoridates and related organophosphorus (OP) compounds is driven by the extremely low concentrations at which these agents pose a significant threat. Recent advancements have largely focused on the integration of novel materials and innovative sensing strategies to overcome the limitations of traditional analytical techniques. benthamscience.com

A significant leap in performance has been achieved through the use of nanomaterials, such as carbon nanotubes, graphene, and metal nanoparticles. benthamscience.com These materials offer a high surface-area-to-volume ratio, enhanced electron transfer capabilities, and unique catalytic properties, which collectively amplify the sensor's response to the target analyte. scispace.com For instance, the incorporation of nanomaterials into electrochemical sensors has markedly improved their sensitivity and selectivity. benthamscience.comtandfonline.com

Researchers are exploring various sensing platforms, including colorimetric, fluorescence, and electrochemical sensors, each offering distinct advantages. benthamscience.com

Colorimetric sensors provide a visual and often rapid detection method, where the presence of the analyte induces a color change. bohrium.com

Fluorescence sensors offer high sensitivity and are based on the quenching or enhancement of fluorescence upon interaction with the target compound. bohrium.com Quantum dots and gold nanoparticles are frequently employed in these systems to achieve lower detection limits. bohrium.com

Electrochemical biosensors , particularly those utilizing the enzyme organophosphorus hydrolase (OPH), have shown great promise due to OPH's broad substrate specificity for compounds with P-F, P-O, P-S, and P-CN bonds. bohrium.com These sensors can be amperometric, potentiometric, or conductometric, measuring changes in current, voltage, or conductivity, respectively, as a result of the enzymatic degradation of the organophosphorus compound. bohrium.com

The development of molecularly imprinted polymers (MIPs) represents another strategy to enhance selectivity. MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional groups to the target molecule, thereby enabling highly selective recognition. tandfonline.com

These advancements are pushing the limits of detection to increasingly lower levels, with some methods achieving sensitivity in the parts-per-billion (ppb) and even parts-per-trillion (ppt) range. researchgate.netresearchgate.net

Retrospective Detection Methodologies (e.g., Fluoride (B91410) Reactivation)

Retrospective detection is crucial for verifying exposure to methylphosphonofluoridates long after the initial event. A key methodology in this area is the fluoride-induced reactivation of phosphylated butyrylcholinesterase (BuChE). nih.gov When organophosphorus agents like Sarin (B92409) (isopropyl methylphosphonofluoridate) enter the body, they form covalent adducts with proteins, most notably cholinesterases. scirp.org These adducted proteins serve as longer-lived biomarkers compared to the original agent or its immediate metabolites, which are quickly cleared from the body. oup.com

The fluoride reactivation method leverages the principle of cleaving the phosphyl moiety from the enzyme's active site. oup.com By incubating a biological sample, typically plasma, with a fluoride ion source (e.g., potassium fluoride), the nerve agent-protein adduct is broken, and the original agent or a fluoro derivative is regenerated. nih.govoup.com This regenerated, volatile phosphonofluoridate can then be extracted and analyzed using highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). scirp.orgsemanticscholar.org

Several improvements have been made to this method to enhance its sensitivity and reliability. These include optimizing the pH and duration of the fluoride incubation, with a pH range of 4 to 6 and an incubation time of 15 minutes at 25°C being found effective for a range of nerve agents. nih.gov Furthermore, advancements in sample preparation, such as replacing solid-phase extraction (SPE) with simpler and more efficient organic solvent extraction techniques, have led to increased recovery yields of the reactivated agent. scirp.orgsemanticscholar.org For example, using chloroform (B151607) for extraction has been shown to provide a lower background and a better signal-to-noise ratio compared to other solvents. scirp.org

This technique is sensitive enough to detect very low levels of enzyme inhibition, making it possible to verify exposure up to several weeks after it has occurred. nih.govoup.com The method's ability to identify the structure of the inhibiting agent (minus the original leaving group) provides crucial information for verification purposes. nih.gov

Analysis of Degradation Products and Adducts for Verification Research

Verification of exposure to methylphosphonofluoridates also relies heavily on the analysis of their degradation products and adducts formed with other molecules. In environmental or neutralization matrices, methylphosphonofluoridates hydrolyze to form stable alkyl methylphosphonic acids (AMPAs). nih.govacs.org For instance, Sarin (isopropyl methylphosphonofluoridate) degrades to isopropyl methylphosphonic acid (IMPA). nih.govresearchgate.net The detection of these specific degradation products serves as a reliable marker for the prior presence of the parent compound. researchgate.net

Various analytical methods have been developed for the quantitative analysis of these degradation products. Capillary electrophoresis (CE) with indirect UV detection or conductivity detection has been validated for the analysis of IMPA and pinacolyl methylphosphonic acid (PMPA), the degradation product of Soman (B1219632). nih.govacs.org This method has demonstrated good precision, with detection limits in the range of 100 micrograms per liter (µg/L). nih.govacs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the trace-level determination of these phosphonic acids in various matrices, including beverages and wipe extracts, with quantitation limits as low as 0.05 to 0.5 nanograms (ng). researchgate.net

In addition to hydrolysis products, methylphosphonofluoridates can form adducts with decontamination solutions. For example, when neutralized with monoethanolamine (MEA), Sarin forms not only IMPA but also an O-isopropyl O'-(2-amino)ethyl methylphosphonate (B1257008) adduct (GB-MEA adduct). nih.gov The analysis of both the hydrolysis product and the specific adduct provides a more comprehensive picture of the original agent and the neutralization process.

The analysis of protein adducts, as discussed in the previous section, is a cornerstone of verification in biological samples. The covalent bond formed between the methylphosphonofluoridate and proteins like butyrylcholinesterase creates a long-lasting biomarker. scirp.orgsemanticscholar.org The study of these adducts, either through fluoride reactivation or by digesting the protein and analyzing the adducted peptide fragment via LC-MS/MS, provides unambiguous evidence of exposure. scirp.org

| Compound | Parent Agent | Analysis Matrix | Analytical Technique | Detection/Quantitation Limit |

| Isopropyl methylphosphonic acid (IMPA) | Sarin (GB) | Reaction masses, beverages | Capillary Electrophoresis (CE), LC-MS/MS | 100 µg/L (LOD for CE), 0.25-1 µg/mL (fortified level for LC-MS/MS) nih.govresearchgate.net |

| Pinacolyl methylphosphonic acid (PMPA) | Soman (GD) | Reaction masses | Capillary Electrophoresis (CE) | 100 µg/L (LOD) nih.govacs.org |

| GB-MEA adduct | Sarin (GB) | Reaction masses | Capillary Electrophoresis (CE) | - |

| Butyrylcholinesterase adducts | Sarin, Soman, etc. | Human plasma | GC-MS/MS (after fluoride reactivation) | ~10 pg/mL (LOD for reactivated agent) oup.com |

Emerging Analytical Technologies for Organophosphorus Agent Detection

The field of chemical detection is continuously evolving, with a strong impetus to develop portable, rapid, and highly sensitive systems for the on-site detection of organophosphorus agents like methylphosphonofluoridates. researchgate.netnih.gov Emerging technologies are moving beyond traditional laboratory-based methods, focusing on miniaturization, enhanced materials, and novel transduction mechanisms. mdpi.com

Advanced Chemical Sensor Development

A major focus of current research is the development of advanced chemical sensors that offer high sensitivity and selectivity in compact formats. tandfonline.comnih.gov Nanomaterials are at the forefront of this revolution, with materials like carbon nanotubes, graphene, and various metal and metal oxide nanoparticles being integrated into sensor designs. tandfonline.com These materials provide enhanced electrical conductivity and a large surface area for interaction with the target analytes. tandfonline.com

Enzyme-based biosensors continue to be refined for improved stability and performance. Organophosphorus hydrolase (OPH) is a key enzyme in this area due to its ability to degrade a wide range of organophosphorus compounds. bohrium.com Innovations include the immobilization of OPH on various nanoscaffolds and the use of genetic engineering to enhance the enzyme's stability and catalytic activity. bohrium.commdpi.com

Nanosensors, which leverage the unique properties of materials at the nanoscale, are showing significant potential. encyclopedia.pub For example, metal-organic frameworks (MOFs) are being designed with tunable pores that can selectively bind to organophosphorus compounds or their hydrolysis byproducts, leading to a detectable change in luminescence. encyclopedia.pub Similarly, upconversion nanoparticles (UCNs) are being used in luminescence resonance energy transfer (LRET)-based assays for sensitive detection. encyclopedia.pub

The integration of these advanced sensor technologies into portable devices, sometimes equipped with smartphones for data analysis and transmission, is a key trend, aiming to bring powerful analytical capabilities to the field. researchgate.net

Optical Detection Systems for Real-Time Monitoring

Optical detection systems offer several advantages for the real-time monitoring of organophosphorus agents, including high sensitivity, rapid response, and immunity to electromagnetic interference. nih.govacs.org These systems often rely on changes in light properties, such as absorbance, fluorescence, or luminescence, upon interaction with the target analyte. bohrium.comnih.gov

One promising approach involves the use of optical waveguides. An optical waveguide (OWG) sensor can be fabricated by coating a waveguide with a material that selectively interacts with the organophosphorus compound. mdpi.com For example, a silica gel film doped with a dye like crystal violet can be used to detect simulants of organophosphorus agents. The interaction causes a change in the absorption spectrum, which alters the intensity of the light propagating through the waveguide, allowing for real-time, quantitative detection at very low concentrations. mdpi.com These sensors are attractive due to their simple structure, potential for miniaturization, and high sensitivity. mdpi.com

Fluorescence-based optical sensors are also a major area of research. bohrium.com These can be based on "turn-on" or "turn-off" mechanisms, where the fluorescence is either initiated or quenched in the presence of the analyte. acs.org Noble metal nanoparticles and quantum dots are often used to enhance the fluorescent signal and improve detection limits. bohrium.comacs.org The development of fluorescent probes that are highly specific to organophosphorus agents is a key challenge being addressed. bohrium.com

Molecular Mechanisms and Enzyme Inhibition Kinetics of Methylphosphonofluoridates

Serine Hydrolase Phosphorylation and Inhibition by Organophosphonofluoridates

Organophosphonofluoridates, a class that includes methylphosphonofluoridates, are highly effective inhibitors of serine hydrolases. nih.gov These enzymes are characterized by a serine residue in their active site that is essential for their catalytic function. The inhibition mechanism involves the formation of a stable covalent bond between the phosphorus atom of the inhibitor and the hydroxyl group of this active site serine. This process, known as phosphonylation, inactivates the enzyme. proteopedia.orgnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Interactions

Key targets for methylphosphonofluoridates include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govoup.com AChE plays a vital role in the nervous system by breaking down the neurotransmitter acetylcholine (B1216132), thereby terminating nerve signals. acs.orgnih.gov While the primary physiological role of BChE is less defined, it is also capable of hydrolyzing acetylcholine and other esters and is considered a scavenger of organophosphorus compounds. oup.comsciencedaily.com

The inhibition of AChE by methylphosphonofluoridates such as sarin (B92409) and soman (B1219632) leads to an accumulation of acetylcholine at nerve endings. nih.govactavia.czmmsl.cz This results in the overstimulation of cholinergic receptors, causing a "cholinergic crisis" that can lead to respiratory failure and death. nih.govnih.govtandfonline.com The inhibition process begins with the formation of a non-covalent complex between the enzyme and the inhibitor. acs.org Subsequently, the serine hydroxyl group attacks the electrophilic phosphorus atom of the methylphosphonofluoridate, forming a covalent phosphonyl-enzyme conjugate and displacing the fluoride (B91410) leaving group. proteopedia.orgacs.org The rate of this phosphonylation is a key determinant of the inhibitor's toxicity. actavia.cz

Butyrylcholinesterase is also inhibited by methylphosphonofluoridates through a similar phosphonylation mechanism. oup.com Although BChE inhibition is not the primary cause of acute toxicity, its presence in the plasma allows it to act as a scavenger, binding to these inhibitors and providing a degree of protection for AChE. oup.com

| Compound | Target Enzyme | k |

| Sarin (GB) | AChE | 1.7 x 10⁸ |

| Soman (GD) | AChE | 8.7 x 10⁷ |

| Cyclosarin (GF) | AChE | 3.6 x 10⁸ |

| Sarin (GB) | BChE | 2.6 x 10⁶ |

| Soman (GD) | BChE | 1.1 x 10⁵ |

| VX | AChE | Not specified |

| Tabun | AChE | Not specified |

| Paraoxon (B1678428) | AChE | Not specified |

| Diisopropylfluorophosphate (DFP) | AChE | Not specified |

| Mipafox | AChE | Not specified |

| Physostigmine | AChE | Not specified |

| Neostigmine | AChE | Not specified |

| Pyridostigmine | AChE | Not specified |

| Carbaryl | AChE | Not specified |

| Ethoprophos | AChE | Not specified |

Phosphonylation and Aging Processes of Enzyme Adducts

Following the initial phosphonylation of the enzyme's active site, the resulting enzyme-inhibitor adduct can undergo a process called "aging". nih.govacs.org This reaction involves the dealkylation of an alkoxy group from the phosphorus center of the inhibitor. nih.govsci-hub.se The aged enzyme-inhibitor complex is characterized by a negatively charged phosphonyl group, which renders it highly resistant to reactivation by standard oxime antidotes. nih.govnih.govsci-hub.se

The rate of aging varies significantly depending on the specific methylphosphonofluoridate. For example, the adduct formed between soman and AChE ages very rapidly, which severely limits the therapeutic window for oxime treatment. nih.gov In contrast, the sarin-AChE adduct ages much more slowly. actavia.cz This aging process is believed to be stabilized by an electrostatic interaction between the newly formed negative charge on the phosphorus and a positively charged histidine residue in the enzyme's active site. nih.govsci-hub.se

Advanced Enzyme Kinetics and Binding Studies

Detailed kinetic studies are crucial for quantifying the inhibitory potency of methylphosphonofluoridates. These studies provide quantitative measures of the inhibitor's affinity for the enzyme and the rates of the individual steps involved in the inhibition process.

Michaelis-Menten Kinetics and Kinetic Parameter Determination (Kₘ, Vₘₐₓ)

Although methylphosphonofluoridates are irreversible inhibitors, their initial interaction with an enzyme can be conceptually related to the Michaelis-Menten model for substrates. nih.govsigmaaldrich.com In this model, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (EI), which then proceeds to form the irreversibly inhibited enzyme (EP). acs.org

Determination of Inhibition Constants (IC₅₀, Kᵢ, Kₔ) for Methylphosphonofluoridates

Several constants are used to quantify the potency of methylphosphonofluoridates: ncifcrf.govedx.orgrevvity.com

IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. edx.orgscience.gov It is a commonly used measure but can be influenced by factors like substrate concentration. sciencesnail.com

Kᵢ (Inhibition constant): For irreversible inhibitors that follow a two-step mechanism, Kᵢ represents the dissociation constant for the initial reversible binding step (E + I ⇌ EI). acs.org It is a measure of the inhibitor's affinity for the enzyme before the covalent bond is formed. A lower Kᵢ indicates a higher affinity. sciencesnail.com

kᵢₙₐ꜀ₜ (Inactivation rate constant): This first-order rate constant describes the chemical reaction of the enzyme-inhibitor complex (EI) to form the covalent adduct (E-I). acs.org

Kₔ (Dissociation constant): This is a more general term for the dissociation constant and is equivalent to Kᵢ for reversible binding. sciencesnail.com

| Compound | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹min⁻¹) |

| Sarin (GB) | 0.18 | 3.1 | 1.7 x 10⁷ |

| Soman (GD) | 0.04 | 3.5 | 8.7 x 10⁷ |

Note: The table presents kinetic constants for the inhibition of Acetylcholinesterase (AChE).

Time-Dependent and Slow Binding Inhibition Analysis

The inhibition of serine hydrolases by methylphosphonofluoridates is a time-dependent process, meaning the extent of inhibition increases with the duration of exposure to the inhibitor. researchgate.net This is a hallmark of covalent inhibitors.

In some instances, the inhibition can be characterized as "slow-binding". sciencedaily.comresearchgate.net This phenomenon occurs when the initial formation of the non-covalent enzyme-inhibitor complex is rapid, but the subsequent step leading to the final, tightly bound or covalent complex is slow. sciencedaily.comresearchgate.net This can be observed as a biphasic progress curve in kinetic experiments, with an initial, weaker inhibition followed by a slower, more potent phase. sciencedaily.com The analysis of slow-binding kinetics can provide detailed information about the individual rate constants for the binding and phosphonylation steps. sciencedaily.comnih.gov

Dissociation Kinetics of Enzyme-Inhibitor Complexes

The interaction between methylphosphonofluoridates and enzymes, particularly cholinesterases, is characterized by the formation of a covalent phosphonyl-enzyme conjugate. This bond is typically very stable, leading to what is often described as irreversible inhibition. nih.gov An irreversible inhibitor is one that dissociates from its target enzyme very slowly because it has become tightly bound to the active site, effectively inactivating the enzyme molecule. bgc.ac.in The dissociation of this complex is a slow process, often negligible under physiological conditions.

However, the stability of the enzyme-inhibitor complex is not absolute and can be influenced by several factors. The process of "aging" involves a dealkylation reaction of the phosphonyl moiety, which results in a negatively charged, more stable adduct that is resistant to reactivation. nih.gov The rate of aging varies depending on the specific methylphosphonofluoridate and the enzyme. For instance, with soman, aging can be quite rapid. tno.nl

The dissociation of the initial, unaged enzyme-inhibitor complex can be induced by strong nucleophiles, such as certain oximes, which are used as reactivators. nih.govmmsl.cz The kinetics of this reactivation process are critical for the therapeutic management of nerve agent exposure. The rate of dissociation, or reactivation, is dependent on the structure of both the phosphonate (B1237965) and the reactivator.

Structural Dynamics and Enzymatic Activity in the Context of Inhibition

Conformational Changes Dictating Inhibition and Catalytic Activity

The binding of a methylphosphonofluoridate to the active site of an enzyme like acetylcholinesterase (AChE) can induce significant conformational changes. mmsl.cz These structural alterations are not limited to the active site and can propagate to other regions of the enzyme.

Upon phosphonylation, the active site serine is covalently modified. mmsl.cz X-ray crystallography studies of aged AChE conjugates with agents like sarin and soman have shown that the phosphorus atom is covalently bonded to the active-site serine. nih.gov The oxygen atoms of the phosphonate group form hydrogen bonds with residues in the catalytic subsites, which helps to stabilize the inhibited enzyme. nih.gov

Interestingly, phosphorylation with certain organophosphorus compounds has been shown to cause a significant movement in the main chain of a loop within the acyl pocket of AChE. nih.gov This represents a major conformational change and provides insight into the substrate selectivity of the enzyme. nih.gov The binding of ligands to the peripheral anionic site of AChE can also induce conformational changes in the active site, which is a key aspect of allosteric modulation of the enzyme's catalytic activity. mmsl.cz

Role of Active Site and Allosteric Interactions in Enzyme Inhibition

The active site of AChE contains a catalytic triad (B1167595) and an acyl pocket, both of which are crucial for its function. The inhibition by methylphosphonofluoridates involves the covalent modification of the catalytic serine residue within this active site. mmsl.cz The stereoselectivity of this inhibition, where one enantiomer of the inhibitor is significantly more potent than the other, highlights the precise geometric requirements of the active site. nih.govtno.nl

The structure of the acyl pocket influences the stereoselectivity of the phosphonylation reaction. tno.nl Mutations in the amino acid residues that form this pocket can alter the enzyme's preference for different stereoisomers of the inhibitor. tno.nl

Beyond the active site, allosteric interactions play a significant role in enzyme inhibition. libretexts.org Allosteric sites are distinct from the active site, and the binding of molecules to these sites can modulate the enzyme's activity. libretexts.orgbioninja.com.au In the context of AChE, the peripheral anionic site is a well-characterized allosteric site. mmsl.cz Ligand binding at this site can induce conformational changes that affect the catalytic efficiency of the active site. mmsl.cz This allosteric communication is crucial for understanding the full scope of enzyme regulation and inhibition.

Mechanisms of Enzyme Reactivation in Phosphonate Adducts

Fluoride-Induced Reactivation Pathways of Phosphylated Enzymes

A notable and scientifically significant method for reversing the phosphonylation of enzymes like butyrylcholinesterase (BuChE) involves the use of fluoride ions. nih.govspringermedizin.de This process, known as fluoride-induced reactivation, can cleave the phosphyl moiety from the enzyme's active site, resulting in the formation of a phosphofluoridate. nih.govopcw.org This method is particularly useful for the retrospective detection of exposure to nerve agents, as the resulting phosphofluoridate can be analyzed to identify the original inhibitor. nih.govspringermedizin.de

Systematic investigations have been conducted to optimize the conditions for this reactivation. A final concentration of 250 mM potassium fluoride at 25°C for 15 minutes within a pH range of 4 to 6 has been found to be effective for a range of nerve agents. nih.govspringermedizin.de The decrease in the reactivatibility of the inhibited enzyme over time is largely attributed to the aging of the phosphyl group. nih.govspringermedizin.de The in vitro half-lives for this decrease in reactivatibility in human plasma vary depending on the specific agent, for example, approximately 14 hours for Sarin (GB) and 63 hours for Tabun (GA). nih.govspringermedizin.de

The following table summarizes the in vitro half-lives for the decrease in fluoride reactivatibility of BuChE inhibited by different agents in human plasma.

| Agent | In Vitro Half-life in Human Plasma |

| Sarin (GB) | ~14 hours nih.govspringermedizin.de |

| Tabun (GA) | ~63 hours nih.govspringermedizin.de |

Research on Cholinesterase Reactivators

The primary therapeutic approach to counteract poisoning by methylphosphonofluoridates involves the administration of an oxime reactivator. nih.gov These compounds act as nucleophiles that attack the phosphorus atom of the phosphonyl-enzyme conjugate, displacing the enzyme and restoring its function. mmsl.cz

Extensive research has focused on the development of more effective oxime reactivators. Standard oximes like pralidoxime (B1201516) and obidoxime (B3283493) have limitations in their efficacy against certain nerve agents. hhs.gov This has spurred the development of new oximes, such as HI-6 and HLö-7. hhs.govacs.org HI-6 has shown particular promise in reactivating soman-inhibited AChE. hhs.gov

The effectiveness of an oxime is dependent on its ability to reach the inhibited enzyme and its chemical reactivity towards the specific phosphonate adduct. The reactivation process can be influenced by the stereochemistry of the inhibitor. acs.org Research continues to explore the design and synthesis of novel oximes with broader spectrum activity and better penetration into the central nervous system. science.gov

Advanced Decontamination Chemistry for Methylphosphonofluoridates

Chemical Decontamination Methodologies

Chemical decontamination relies on the direct reaction of a decontaminating agent with the methylphosphonofluoridate. The primary methods involve nucleophilic attack, oxidation, and hydrolysis.

Nucleophilic neutralization is a cornerstone of methylphosphonofluoridate decontamination. nih.gov This process involves a nucleophile, an electron-rich species, attacking the electrophilic phosphorus center of the methylphosphonofluoridate. libretexts.org This attack leads to the displacement of the fluoride (B91410) ion, a good leaving group, and the formation of a less toxic phosphonate (B1237965) derivative. libretexts.orgsapub.org The reaction can proceed through a concerted (SN2-type) mechanism, where bond formation and bond cleavage occur simultaneously, or a stepwise mechanism involving a pentacoordinate intermediate. sapub.org The specific pathway is influenced by the nature of the nucleophile and the structure of the organophosphate. nih.gov

Common nucleophiles used in decontamination formulations include:

Hydroxide (B78521) ions (OH⁻): Alkaline hydrolysis is a well-established method for neutralizing methylphosphonofluoridates. researchgate.net

Peroxy anions (OOH⁻): Generated from hydrogen peroxide in basic conditions, the peroxy anion is a potent nucleophile that rapidly attacks the phosphorus center. acs.orgresearchgate.net

Oximes: Certain oxime-containing polymers have demonstrated effective nucleophilic hydrolysis of these agents. acs.org

The efficacy of nucleophilic neutralization is dependent on factors such as the strength of the nucleophile, the pH of the medium, and the presence of catalysts. nih.gov

Oxidative methods offer another effective route for the decontamination of methylphosphonofluoridates. Hydrogen peroxide-based systems are particularly noteworthy due to their efficacy and environmentally benign nature. acs.orgresearchgate.netresearchgate.net In these systems, hydrogen peroxide, often activated by bicarbonate or other species, generates powerful oxidizing agents. acs.orgresearchgate.net

The primary mechanism involves the generation of the hydroperoxide anion (OOH⁻) in basic solutions. acs.orgresearchgate.net This anion acts as a powerful nucleophile, attacking the phosphorus atom in a process termed perhydrolysis, which is significantly faster than simple hydrolysis. researchgate.net This rapid reaction leads to the formation of non-toxic phosphonate products. acs.orgresearchgate.net The reaction is so effective that it can be employed even at low temperatures. acs.orgresearchgate.net

A key advantage of hydrogen peroxide-based systems is their broad-spectrum activity against various chemical warfare agents. acs.orgosti.gov For instance, Decon Green, a hydrogen peroxide-based decontaminant, has proven effective against agents like Soman (B1219632) (a methylphosphonofluoridate). osti.govnih.gov

| Decontamination System | Active Species | Mechanism | Efficacy |

| Hydrogen Peroxide with Bicarbonate Activator | Peroxy anion (OOH⁻) | Perhydrolysis | Rapid decontamination of Sarin (B92409) and Soman. acs.org |

| Decon Green™ | Hydrogen Peroxide, Carbonate Buffer | Perhydrolysis | Effective for Soman (GD) with a half-life of < 2 minutes. nih.gov |

| Hydrogen Peroxide with Molybdate | Tetraperoxomolybdate [Mo(OO)₄²⁻] | Catalytic Oxidation | Primarily used for blister agents but demonstrates broad-spectrum potential. researchgate.net |

Table 1. Overview of Hydrogen Peroxide-Based Decontamination Systems.

Hydrolysis, the reaction with water, is a natural degradation pathway for methylphosphonofluoridates. However, the uncatalyzed hydrolysis of these compounds is often too slow to be a practical decontamination method. mdpi.com The process involves the cleavage of the P-F bond by water, leading to the formation of methylphosphonic acid and hydrogen fluoride.

The efficacy of hydrolytic decontamination can be significantly enhanced by altering the pH or by using catalysts. Alkaline hydrolysis, for example, is much faster than neutral hydrolysis due to the higher concentration of the more nucleophilic hydroxide ion. researchgate.net

Several decontamination solutions and systems have been developed to accelerate the hydrolysis of these agents. For instance, Decontamination Solution 2 (DS2) is effective against isopropyl methylphosphonofluoridate (Sarin). msu.edu.tr Additionally, the use of sorbents like activated aluminum oxide can facilitate hydrolysis by adsorbing the agent and promoting its reaction with water. google.com Polymeric materials containing amidoxime (B1450833) groups have also been shown to effectively hydrolyze methylphosphonofluoridates. acs.org

Catalytic Decontamination Systems for Organophosphorus Agents

Catalytic systems offer a highly efficient and often more environmentally friendly approach to the decontamination of organophosphorus agents, including methylphosphonofluoridates. mdpi.com These systems utilize catalysts to accelerate the degradation reactions, allowing for faster and more complete neutralization.

Enzymes, as biological catalysts, offer remarkable specificity and efficiency in decontaminating organophosphorus compounds under mild conditions. nih.govpcimag.com Phosphotriesterases (PTEs), also known as organophosphorus hydrolases (OPH), are a particularly promising class of enzymes for this purpose. nih.govpcimag.com These enzymes catalyze the hydrolysis of the P-F bond in methylphosphonofluoridates, rendering them non-toxic. mdpi.comgoogle.com

Other enzymes like diisopropyl-fluorophosphate fluorohydrolase (DFPase) and paraoxonase 1 (PON1) also exhibit hydrolytic activity against G-type nerve agents. mdpi.com The catalytic efficiency of these enzymes can be further enhanced through protein engineering techniques, such as site-directed mutagenesis, to improve their substrate specificity and reaction rates. mdpi.com

A significant challenge with enzymatic hydrolysis is the production of acidic byproducts, which can lower the pH and inhibit enzyme activity. mdpi.com This can be managed by using buffered solutions or co-immobilizing enzymes that neutralize the acid. mdpi.com

| Enzyme | Substrates | Mechanism |

| Phosphotriesterase (PTE)/Organophosphorus Hydrolase (OPH) | Sarin, Soman, Cyclosarin, Tabun | Hydrolysis of P-O, P-F, and P-S bonds. mdpi.compcimag.com |

| Diisopropyl-fluorophosphate fluorohydrolase (DFPase) | Sarin, Soman, Tabun | Hydrolysis. mdpi.com |

| Paraoxonase 1 (PON1) | G-Type Nerve Agents | Hydrolysis. mdpi.com |

Table 2. Enzymes for Methylphosphonofluoridate Decontamination.

Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of materials for the catalytic degradation of methylphosphonofluoridates. researchgate.netnih.gov MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them excellent candidates for both the adsorption and decomposition of these agents. nih.gov

Zirconium-based MOFs, such as UiO-66 and MOF-808, have demonstrated exceptional catalytic activity for the hydrolysis of methylphosphonofluoridates like Sarin and Soman. acs.org The Lewis acidic zirconium nodes in these MOFs are believed to be the active sites for the hydrolysis reaction. acs.org The efficiency of these MOF-based catalysts can be influenced by factors such as the specific metal node, the organic linker, and the reaction conditions. nih.gov

Heterogeneous metal catalysts, such as metal oxides supported on materials like alumina, also play a role in the decomposition of organophosphorus compounds. d-nb.info These catalysts can promote the degradation of these agents through various mechanisms, including hydrolysis and oxidation, often at elevated temperatures. d-nb.info

| Catalyst Type | Examples | Mechanism | Key Advantages |

| Metal-Organic Frameworks (MOFs) | UiO-66, MOF-808, Cu-BTC | Catalytic Hydrolysis | High surface area, tunable porosity, high efficiency. researchgate.netnih.govacs.org |

| Heterogeneous Metal Catalysts | Metal oxides (e.g., V₂O₅, Pt) on Al₂O₃ | Thermocatalytic Decomposition/Oxidation | Effective at high temperatures. d-nb.info |

Table 3. Catalytic Systems for Methylphosphonofluoridate Decontamination.

Polyoxoniobate-based Decontaminating Composites

Polyoxoniobates (PONbs), a unique class of polyoxometalates, have emerged as promising catalysts for the decomposition of methylphosphonofluoridates. oregonstate.eduresearchgate.net Their distinct alkaline nature allows them to facilitate base-catalyzed hydrolysis of the nerve agent, a primary mechanism for detoxification. oregonstate.eduresearchgate.net This process involves the cleavage of the phosphorus-fluorine bond, rendering the agent nontoxic. oregonstate.edu

A notable example is the Lindqvist ion, [Nb₆O₁₉]⁸⁻, which has demonstrated rapid neutralization kinetics for the nerve agent simulant diisopropyl fluorophosphate (B79755) (DFP), as well as for Sarin (GB) and Soman (GD). oregonstate.eduresearchgate.net Research has shown that the countercations (such as Li⁺, K⁺, or Cs⁺) associated with the Lindqvist ion can influence the rate of decomposition in both aqueous and solid-state reactions. oregonstate.eduresearchgate.net

To enhance their practical application, PONbs have been immobilized into composite materials. One successful approach involves integrating the Lindqvist ion [H₃Nb₆O₁₉]⁵⁻ into a Mg₃Al-based layered double hydroxide (LDH), creating a versatile and robust catalyst. nih.govresearchgate.net This composite, Mg₃Al-LDH-Nb₆, can effectively catalyze the degradation of nerve agent simulants under mild conditions and can be reused multiple times without significant loss of activity. nih.gov

Furthermore, cube-shaped polyoxoniobates encapsulating copper clusters have been synthesized and shown to effectively catalyze the hydrolytic decomposition of nerve agent simulants like diethyl cyanophosphonate (DECP) and dimethyl methylphosphonate (B1257008) (DMMP). frontiersin.orgnih.gov

Table 1: Kinetic Data for Organophosphate Compound Decomposition by Polyoxoniobates

| Compound | Catalyst | Reaction Medium | Half-life (t½) |

| Diisopropyl fluorophosphate (DFP) | [Nb₆O₁₉]⁸⁻ | Aqueous | Fast kinetics observed |

| Sarin (GB) | [Nb₆O₁₉]⁸⁻ | Aqueous | - |

| Soman (GD) | [Nb₆O₁₉]⁸⁻ | Aqueous | - |

| Diethyl cyanophosphonate (DECP) | Cube-shaped PONb-Cu | Aqueous | 100% conversion in 20-35 min |

| Dimethyl methylphosphonate (DMMP) | Cube-shaped PONb-Cu | Aqueous | Effective catalysis |

Data compiled from multiple research sources. oregonstate.edufrontiersin.orgnih.gov

Research on Self-Detoxifying Materials and Functionalized Surfaces

The development of materials that can actively neutralize chemical threats upon contact is a significant area of research. These self-detoxifying materials offer a proactive approach to protection and decontamination.

A key strategy in creating self-detoxifying materials is the immobilization of catalysts onto various substrates, particularly textiles. nih.govacs.org This approach combines the chemical reactivity of the catalyst with the flexibility and practicality of fabrics, making them suitable for protective clothing and equipment. nih.govresearchgate.netacs.org

Metal-Organic Frameworks (MOFs) are a class of porous materials that have shown great promise for capturing and degrading CWAs. acs.orgresearchgate.net Zirconium-based MOFs, in particular, can effectively degrade highly toxic nerve agents like VX and Soman (GD) within minutes. northwestern.edu These MOFs can be integrated into textile fibers, creating a composite material that can detoxify nerve agents using ambient humidity. northwestern.edu The large surface area and tunable porosity of MOFs make them excellent candidates for this application. acs.orgresearchgate.net

Polyoxoniobates have also been integrated into textiles. nih.gov For instance, the Mg₃Al-LDH-Nb₆ composite has been used to create a "self-detoxifying" material that can effectively remove sulfur mustard simulants. nih.gov Similarly, polyacrylonitrile (B21495) (PAN) nanofibers incorporating polyoxomolybdates have been shown to degrade both sulfur and phosphorus-based chemical agent simulants. chemistryresearches.ir

Another approach involves the use of photocatalysts, such as titanium dioxide (TiO₂), which can be incorporated into textiles to destroy organic substances upon exposure to UV radiation. ouvry.com Research has focused on making these photocatalysts active under sunlight for practical applications in protective clothing. ouvry.com

Table 2: Examples of Immobilized Catalysts for CWA Degradation

| Catalyst | Substrate | Target Agent Simulants | Key Findings |

| Zirconium-based MOFs | Textile fibers | VX, Soman (GD) | Rapid degradation using ambient humidity. northwestern.edu |

| Mg₃Al-LDH-Nb₆ | Textiles | Sulfur mustard simulant | Reusable and robust catalytic activity. nih.gov |

| Polyoxomolybdates | PAN nanofibers | Diethyl cyanophosphonate | High degradation efficiency. chemistryresearches.ir |

| Titanium Dioxide (TiO₂) | Textiles | Organic substances | Self-decontamination under UV light. ouvry.com |

Understanding how methylphosphonofluoridates interact with and adsorb onto surfaces is crucial for developing effective decontamination technologies. The initial step in the degradation process is often the adsorption of the agent onto the catalyst's surface.

Studies using techniques like attenuated total reflection-infrared Fourier transform spectroscopy (ATR-FTIR) have investigated the adsorption and decomposition of Sarin (GB) on titanium dioxide (TiO₂) surfaces. acs.orgfigshare.com These studies have shown that the P=O bond of the Sarin molecule interacts with the TiO₂ surface, leading to its hydrolysis into less toxic products like isopropyl methylphosphonic acid. acs.org

The surface chemistry of the adsorbent plays a significant role. For instance, the interaction of dimethyl methylphosphonate (DMMP), a Sarin simulant, with a hydrophobic gold surface is different from its interaction with more reactive surfaces. scite.ai On a hydrophobic surface, the methyl group of DMMP orients towards the surface, with minimal change to the P=O bond frequency. scite.ai

Computational chemistry and molecular modeling are also being used to understand the fundamental chemistry of CWA interactions with surfaces, which can inform the design of better decontamination materials. nih.govaip.org

Development of Residue-Free Decontaminants

A significant challenge in decontamination is the potential for the decontaminating agents themselves to leave behind harmful or corrosive residues. dtic.mil Consequently, there is a strong focus on developing residue-free decontaminants.